molecular formula C19H22N6O4S B4629947 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

Cat. No. B4629947
M. Wt: 430.5 g/mol
InChI Key: XCLCQYSMKSLXKT-UHFFFAOYSA-N
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Description

This compound is a part of a broader class of chemicals involving pyrimidine and pyrazole structures. These have been studied for various applications, including their potential in insecticidal and antibacterial uses due to their unique molecular structures (Deohate & Palaspagar, 2020).

Synthesis Analysis

The synthesis of similar compounds typically involves cyclocondensation reactions under specific conditions, such as microwave irradiation, to form the pyrimidine-pyrazole linkage (Deohate & Palaspagar, 2020). This process is crucial for creating the desired chemical structure and properties.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like IR, H-NMR, mass spectroscopy, and elemental analysis. These techniques help in confirming the expected molecular configuration and the presence of functional groups (Deohate & Palaspagar, 2020).

Chemical Reactions and Properties

Compounds in this category often exhibit a range of chemical reactions due to their active functional groups. They may undergo further acylation and other chemical transformations, affecting their biological activity and properties (Deohate & Palaspagar, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of such compounds are typically influenced by their specific molecular structure. These properties are crucial in determining their practical applications and handling requirements.

Chemical Properties Analysis

These compounds' chemical properties, such as reactivity, pH stability, and interaction with other chemicals, are determined by their molecular structure. Their potential as insecticidal and antibacterial agents is linked to these chemical properties (Deohate & Palaspagar, 2020).

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

Research into heterocyclic compounds similar to the one mentioned involves developing synthetic methodologies for constructing complex molecules. For instance, studies have demonstrated the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation, evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This indicates a growing interest in synthesizing and evaluating heterocyclic compounds for various biological applications.

Biological Activity and Antimicrobial Potential

Another area of application is the antimicrobial evaluation of newly synthesized compounds. Compounds incorporating pyrimidine and pyrazole moieties have been synthesized and tested for their antimicrobial properties (Farag et al., 2009). This suggests that compounds with a similar structural framework could be explored for their potential in combating microbial infections.

Anticancer Activity

The anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some compounds showing significant inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014). This highlights the potential for compounds like "3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide" to be investigated for their anticancer properties.

Material Science Applications

In materials science, the design and synthesis of molecular solids incorporating heterocyclic compounds have been investigated for their supramolecular assembly and interaction patterns (Wang et al., 2014). This research area could provide insights into the development of new materials with specific properties based on the structural features of compounds like the one .

properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-10-17(25(28)29)11(2)23(21-10)9-8-15(26)22-24-12(3)20-18-16(19(24)27)13-6-4-5-7-14(13)30-18/h4-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCQYSMKSLXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide

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